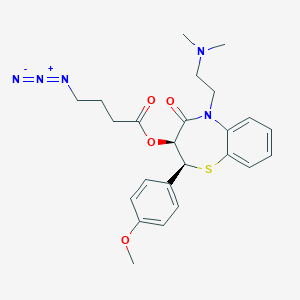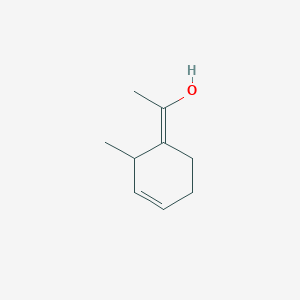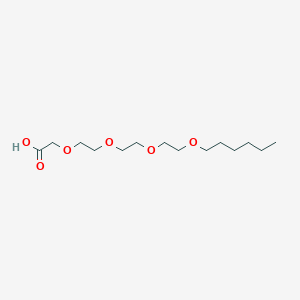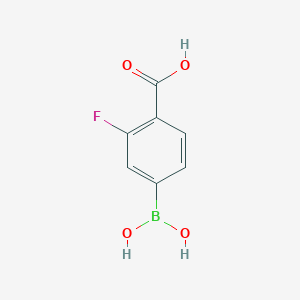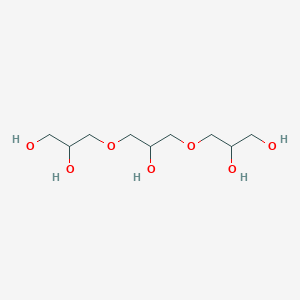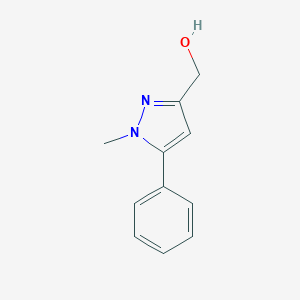
(1-甲基-5-苯基-1H-吡唑-3-基)甲醇
描述
“(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is a member of pyrazoles and a ring assembly . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Molecular Structure Analysis
The molecular formula of “(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is C11H12N2O . The InChI string is InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 . The Canonical SMILES is CN1C(=CC(=N1)CO)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
The molecular weight of “(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 188.094963011 g/mol . The topological polar surface area is 38 Ų .科学研究应用
合成和晶体结构:
- 类似吡唑衍生物的合成技术和晶体结构一直是研究重点。例如,像“(5-甲基-3-苯基-1H-吡唑-1-基)-[5-(对甲苯基氨基)-2H-1,2,3-三唑-4-基]甲酮”这样的化合物的合成和表征涉及核磁共振、质谱和红外光谱数据以及 X 射线衍射等技术 (曹、董、沈和董,2010)。
生物活性:
- 已经探索了各种吡唑衍生物的生物活性,包括抗菌特性。例如,通过将查耳酮与异烟肼缩合合成的衍生物显示出显着的抗菌活性 (库马尔、米纳克希、库马尔和库马尔,2012)。
- 其他衍生物已表现出作为除草剂和杀虫剂的潜力 (王、吴、刘、李、宋和李,2015)。
材料科学应用:
- 吡唑衍生物已用于材料科学,特别是在缓蚀中。例如,某些吡唑衍生物对盐酸溶液中的低碳钢表现出显着的抑制效率 (Yadav、Sinha、Sarkar 和 Tiwari,2015)。
化学性质和应用:
- 对这些化合物化学性质的研究导致了在有机合成和化学反应等各个领域的应用。例如,研究源自吡唑的配体的 Ni(II) 配合物展示了有趣的结构性质 (Vafazadeh、Mansouri 和 Willis,2020)。
光化学研究:
- 已经探索了苯基取代的 1-甲基吡唑的光化学,揭示了光转位机制以及各种中间体和产物的形成 (Pavlik 和 Kebede,1997)。
属性
IUPAC Name |
(1-methyl-5-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDMCKKOZJKHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559287 | |
| Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
CAS RN |
124344-98-5 | |
| Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

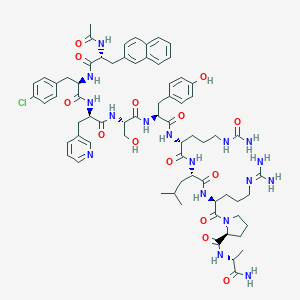
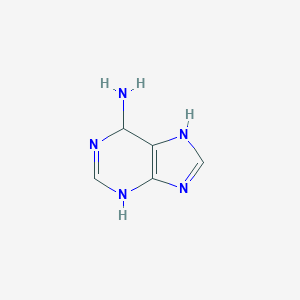

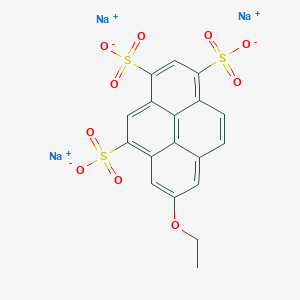
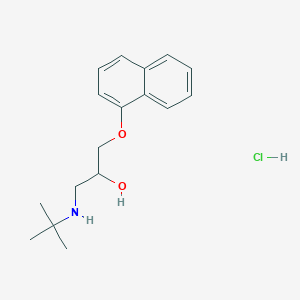
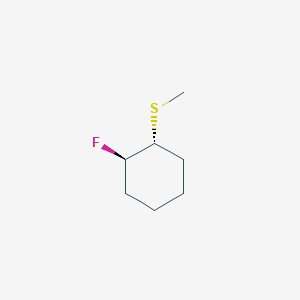
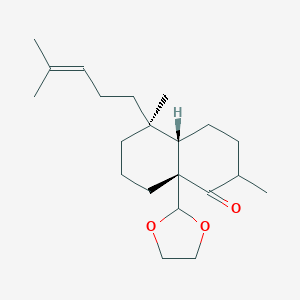
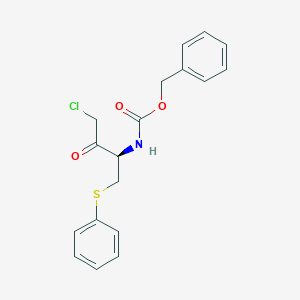
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
